molecular formula C10H14ClN5O B2867794 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide CAS No. 338413-80-2

1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide

Cat. No. B2867794
CAS RN: 338413-80-2
M. Wt: 255.71
InChI Key: PBPIMJLCUGTDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide” is a chemical compound with the linear formula C11H13O2N4Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : This compound serves as a precursor in the synthesis of a wide array of heterocyclic compounds, including pyridine derivatives, pyrazoles, and triazolopyridines, showcasing its versatility in organic synthesis. The synthesized compounds are explored for their potential biological activities, such as antimicrobial and antioxidant activities (Flefel et al., 2018; Youssef et al., 2005).

  • Medicinal Chemistry Applications : In the realm of medicinal chemistry, derivatives synthesized from 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide are investigated for their pharmacological properties. These studies include evaluating their potential as antimicrobial, anticancer, and antiparkinsonian agents, demonstrating the compound’s significance in the development of new therapeutic agents (Bondock & Gieman, 2015; Amr et al., 2008).

  • Chemical Structure and Analysis : The chemical structure and properties of compounds derived from 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide are meticulously analyzed through various techniques, including X-ray diffraction, NMR, and density functional theory (DFT) calculations. These studies provide deep insights into the molecular interactions and stability of the synthesized compounds, further facilitating their potential application in drug design and development (Sallam et al., 2021).

Safety and Hazards

This compound is classified as an eye irritant and skin irritant . It has a GHS07 signal word of “Warning” and hazard statements H315 and H319 . It is stored under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-1-2-9(15-14-8)16-5-3-7(4-6-16)10(17)13-12/h1-2,7H,3-6,12H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPIMJLCUGTDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.